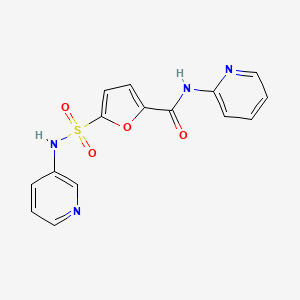

N-(pyridin-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-pyridin-2-yl-5-(pyridin-3-ylsulfamoyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O4S/c20-15(18-13-5-1-2-9-17-13)12-6-7-14(23-12)24(21,22)19-11-4-3-8-16-10-11/h1-10,19H,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDVNXBHEIWHDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxamide core, followed by the introduction of the pyridin-2-yl and pyridin-3-yl groups through nucleophilic substitution reactions. Common reagents used in these reactions include pyridine derivatives, sulfonyl chlorides, and amines. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyridine or furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridine or furan derivatives.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Biology: It has shown promise in biological assays, particularly in the inhibition of certain enzymes or receptors.

Industry: The compound’s chemical properties may be leveraged in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(pyridin-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its pyridine and furan rings. These interactions can disrupt normal biological processes, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Nitrofuran Carboxamides

Compounds like 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide () share the furan-carboxamide core but replace the sulfamoyl group with a nitro substituent. The nitro group enhances electrophilicity, contributing to antimicrobial activity via DNA damage or redox cycling.

Pyridine-Sulfonamide Hybrids

N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide () features a pyridine-sulfonamide scaffold but lacks the furan ring. The trifluoromethyl and chloro substituents increase lipophilicity, enhancing membrane permeability. The target compound’s furan ring may improve solubility compared to purely aromatic systems .

Indole- and Imidazole-Containing Sulfamoyls

Octyl (N-(5-(1H-indol-2-yl)-2-methoxyphenyl) sulfamoyl) carbamate () incorporates an indole ring, which augments π-stacking and hydrophobic interactions.

Pharmacological and Physicochemical Properties

Antifungal Activity

Nitrofuran derivatives (e.g., 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide ) exhibit antifungal activity (IC₅₀: 2–10 μM against Candida spp.), attributed to nitro-reductase activation. The target compound’s sulfamoyl group may shift activity toward bacterial sulfotransferases or carbonic anhydrases, as seen in sulfonamide drugs (e.g., sulfamethoxazole) .

Solubility and Bioavailability

The pyridin-3-yl sulfamoyl group introduces polar N-H and S=O bonds, enhancing water solubility compared to nonpolar analogs like N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)cyclopropanamine ().

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Sulfamoyl vs. Nitro Groups : Sulfamoyl-containing compounds (e.g., target) may exhibit lower cytotoxicity than nitrofurans, as nitro groups generate reactive intermediates .

- Hybrid Structures : Combining furan and pyridine moieties (as in the target compound) balances solubility and target engagement, a strategy validated in dual-acting antimicrobial agents .

Biological Activity

N-(pyridin-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(pyridin-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide is , with a molecular weight of approximately 350.4 g/mol. The compound features a furan ring, pyridine moieties, and a sulfamoyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.4 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The sulfamoyl group may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : The furan and pyridine rings can interact with various receptors, potentially modulating signaling pathways.

- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells by activating caspase pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(pyridin-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the compound's effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| MCF7 (Breast) | 1.5 | 90% |

| HEPG2 (Liver) | 0.8 | 85% |

| A549 (Lung) | 3.0 | 78% |

These results indicate that the compound exhibits potent anticancer activity, particularly against liver cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. It was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The findings suggest that N-(pyridin-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide possesses moderate antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.